1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea
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Overview
Description
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Thiourea Formation: The final step involves the reaction of the alkylated pyrazole with 3,4-diethoxyphenethylamine and thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiourea moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the thiourea and diethoxyphenethyl groups.
N-(4-Bromophenyl)thiourea: Contains a bromophenyl group instead of the pyrazole ring.
N-(3,4-Diethoxyphenethyl)thiourea: Lacks the pyrazole ring and bromine substitution.
Uniqueness
N-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-N’-(3,4-DIETHOXYPHENETHYL)THIOUREA is unique due to the combination of a bromine-substituted pyrazole ring and a thiourea moiety linked to a diethoxyphenethyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H25BrN4O2S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H25BrN4O2S/c1-3-24-16-6-5-14(11-17(16)25-4-2)7-8-20-18(26)21-9-10-23-13-15(19)12-22-23/h5-6,11-13H,3-4,7-10H2,1-2H3,(H2,20,21,26) |
InChI Key |
USHVCVBPTLNNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Br)OCC |
Origin of Product |
United States |
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